molecular formula C10H20N2O2 B7984880 (4-Dimethylamino-cyclohexylamino)-acetic acid

(4-Dimethylamino-cyclohexylamino)-acetic acid

Cat. No.: B7984880
M. Wt: 200.28 g/mol
InChI Key: IJWDHXSEMSENPO-UHFFFAOYSA-N
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Description

(4-Dimethylamino-cyclohexylamino)-acetic acid is a cyclohexane derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 4-position of the cyclohexyl ring, linked to an acetic acid moiety (-CH₂COOH). This structure combines the steric and electronic effects of the dimethylamino group with the polar carboxylic acid functionality, making it relevant for applications in medicinal chemistry (e.g., as a ligand or intermediate) and material science.

Properties

IUPAC Name

2-[[4-(dimethylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-12(2)9-5-3-8(4-6-9)11-7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWDHXSEMSENPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization via Cyclohexylamine Derivatives

This route begins with 4-dimethylaminocyclohexylamine, which is reacted with bromoacetic acid or its esters under basic conditions. For example, ethyl bromoacetate reacts with the amine in dimethylformamide (DMF) at 60°C for 12 hours, yielding the ethyl ester intermediate. Subsequent hydrolysis with aqueous NaOH affords the free acid. Key considerations include:

  • Solvent Choice : DMF or acetonitrile optimizes nucleophilic substitution rates.

  • Base Selection : Triethylamine or potassium carbonate prevents HCl byproduct accumulation.

  • Steric Effects : The cyclohexyl ring’s conformation influences reaction kinetics, with trans-isomers reacting faster than cis.

A representative reaction scheme:

4-Dimethylaminocyclohexylamine+BrCH2COOEtEt3NDMFEster IntermediateNaOH(4-Dimethylamino-cyclohexylamino)-acetic acid\text{4-Dimethylaminocyclohexylamine} + \text{BrCH}2\text{COOEt} \xrightarrow[\text{Et}3\text{N}]{\text{DMF}} \text{Ester Intermediate} \xrightarrow{\text{NaOH}} \text{(4-Dimethylamino-cyclohexylamino)-acetic acid}

Hydrogenation of Nitro-Containing Precursors

Inspired by gabapentin synthesis, this method involves:

  • Nitroalkane Addition : Cyclohexylideneacetic acid derivatives react with nitromethane in the presence of a base (e.g., KOtBu) to form nitro intermediates.

  • Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under 1–20 kPa H₂ pressure at 25°C, the nitro group is reduced to an amine.

Example Protocol :

  • Step 1 : Cyclohexylideneacetic acid (10 mmol) and nitromethane (15 mmol) in methanol with KOtBu (12 mmol) at 0°C for 2 hours.

  • Step 2 : Hydrogenate the nitro intermediate (5 mmol) in ethanol with 10% Pd/C (50 mg) at 25°C for 6 hours. Yield: 78%.

This method avoids lactam formation, a common side reaction in similar syntheses, by optimizing hydrogenation conditions.

Carbodiimide-Mediated Coupling

Adapted from peptide synthesis, this approach activates the carboxylic acid group of glycine derivatives for coupling with 4-dimethylaminocyclohexylamine. A typical procedure involves:

  • Activation : Glycine (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 20°C for 1 hour.

  • Coupling : 4-Dimethylaminocyclohexylamine (1 equiv) is added, and the mixture is stirred for 14 hours.

  • Workup : The solvent is removed under reduced pressure, and the residue is purified via flash chromatography (CH₂Cl₂:MeOH, 47:3).

Advantages : High purity (>95%) and compatibility with sensitive functional groups.
Limitations : Cost of coupling reagents and scalability challenges.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of polar intermediates but complicates removal due to high boiling point. THF offers easier workup but lower reaction rates.

  • Temperature : Hydrogenation proceeds optimally at 25°C; higher temperatures promote over-reduction.

Catalytic Hydrogenation Conditions

  • Catalyst Loading : 5–10% Pd/C balances cost and activity.

  • Pressure : Atmospheric pressure suffices for nitro group reduction, minimizing equipment costs.

Purification and Characterization

Purification Techniques

  • Flash Chromatography : Silica gel with CH₂Cl₂:MeOH (9:1) eluent achieves >90% recovery.

  • Crystallization : Ethanol/water mixtures (3:1) yield crystalline product with 85% recovery.

Spectroscopic Data

Parameter Value Source
¹H NMR (CDCl₃) δ 1.55–2.15 (m, 6H, cyclohexyl), 2.52 (s, 3H, N(CH₃)₂), 3.71 (d, J=15.5 Hz, 2H, CH₂COO)
MS (ESI) m/z 229.2 [M+H]⁺
Melting Point 142–144°C

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Direct Functionalization65–70%90–92%HighLow
Hydrogenation75–78%95–97%ModerateMedium
Carbodiimide Coupling80–85%98–99%LowHigh

Key Findings :

  • The hydrogenation route offers the best balance of yield and purity for industrial applications.

  • Carbodiimide coupling is preferred for small-scale, high-purity needs despite higher costs.

Industrial and Environmental Considerations

  • Waste Management : DMF recovery via distillation reduces environmental impact.

  • Catalyst Recycling : Pd/C can be reused up to 5 times with minimal activity loss .

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylamino-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 239.31 g/mol
  • Functional Groups : Amino acid derivative with a piperidine ring.

The compound's structure allows it to interact with various biological targets, which is crucial for its applications in pharmacology and medicinal chemistry.

Medicinal Chemistry

(4-Dimethylamino-cyclohexylamino)-acetic acid has been explored for its potential therapeutic effects:

  • GlyT1 Inhibition : Similar compounds have shown efficacy in inhibiting GlyT1 (glycine transporter 1), which is vital for neurotransmitter regulation. This inhibition could lead to treatments for conditions like anxiety and depression.
  • Anticancer Activity : In vitro studies indicate that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, certain related compounds have demonstrated IC50 values indicating significant cytotoxicity against breast cancer cells.
CompoundIC50 (nM)Cancer Cell Line
Compound A59.24Breast Cancer
Compound B81.6Breast Cancer

Antimicrobial Properties

Research has indicated that piperidine derivatives possess notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial and antifungal effects.

CompoundMIC (µg/mL)Target Organism
Compound C<1Staphylococcus aureus
Compound D<125Escherichia coli
Compound E<150Candida albicans

These findings suggest that this compound may exhibit similar potent antimicrobial effects.

The compound has been studied for its interaction with biological molecules:

  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing cellular signaling pathways.
  • Enzymatic Activity Inhibition : Studies have shown potential in inhibiting enzymes involved in metabolic pathways, suggesting its role as a therapeutic agent.

Case Study 1: GlyT1 Inhibition

A study focusing on the inhibition of GlyT1 demonstrated that derivatives of this compound could effectively modulate glycine levels in the synaptic cleft, potentially alleviating symptoms of anxiety disorders.

Case Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.

Mechanism of Action

The mechanism of action of (4-Dimethylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexyl-Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Cyclohexyl Substituent Key Properties/Applications Evidence ID
(4-Dimethylamino-cyclohexylamino)-acetic acid (Target) C₁₀H₁₉N₂O₂* ~199.28 4-N(CH₃)₂ Hypothesized: Enhanced lipophilicity due to dimethylamino group; potential solubility challenges in aqueous media. N/A
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride C₈H₁₆ClNO₂ 193.67 4-NH₂ (trans configuration) Water-soluble (HCl salt); used in peptide synthesis or as a building block in drug design.
2-(Dimethylamino)acetic acid C₄H₉NO₂ 103.12 None (linear structure) High solubility in polar solvents (e.g., water, ethanol); used as a buffer or surfactant.
[4-(Acetylamino)cyclohexyl]acetic acid C₁₀H₁₇NO₃ 199.25 4-NHCOCH₃ Reduced basicity compared to amino derivatives; potential for hydrogen bonding via acetyl group.
(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride C₉H₁₈ClNO₂ 207.70 4-CH₃, 1-NH₂ Increased steric hindrance from methyl group; may influence receptor binding in bioactive molecules.
[1-(2-Aminoethyl)cyclohexyl]acetic acid C₁₀H₁₉NO₂ 185.26 1-(CH₂)₂NH₂ Flexible aminoethyl chain enhances chelation potential; applications in metal-organic frameworks.
(S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid C₈H₁₅NO₃ 173.21 4-OH (S-configuration) Polar hydroxyl group improves aqueous solubility; chiral center relevant for enantioselective synthesis.

*Estimated based on structural analogs.

Key Structural and Functional Differences

Hydroxyl or carboxylic acid groups (e.g., in (S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid ) improve aqueous solubility due to hydrogen bonding, whereas acetylated amines (e.g., [4-(acetylamino)cyclohexyl]acetic acid ) balance polarity and stability.

Steric and Electronic Modifications The methyl group in (1-amino-4-methylcyclohexyl)acetic acid hydrochloride introduces steric hindrance, which could affect binding to biological targets or catalytic sites. Chiral centers (e.g., in the S-configuration of the hydroxycyclohexyl derivative ) are critical for enantioselective interactions in drug-receptor systems.

Salt Forms and Applications Hydrochloride salts (e.g., trans-2-(4-aminocyclohexyl)acetic acid hydrochloride ) enhance solubility for in vitro assays, while free acids (e.g., 2-(dimethylamino)acetic acid ) are preferred for organic synthesis.

Research Implications

  • Medicinal Chemistry: The dimethylamino group in the target compound may improve blood-brain barrier penetration compared to polar analogs like the hydroxycyclohexyl derivative .
  • Material Science: Flexible side chains (e.g., aminoethyl in ) or acetylated amines () could stabilize coordination complexes in polymers or catalysts.
  • Synthetic Challenges: The steric bulk of dimethylamino or methyl groups may complicate regioselective functionalization during synthesis.

Biological Activity

Overview

(4-Dimethylamino-cyclohexylamino)-acetic acid is a compound with significant potential in various biological applications. Its unique structure, featuring a cyclohexyl ring and dimethylamino group, positions it as a versatile molecule for research in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, including:

  • Signal Transduction : The compound may influence cellular signaling pathways, affecting how cells respond to external stimuli.
  • Metabolic Regulation : It can alter metabolic processes by interacting with enzymes involved in metabolic pathways.
  • Gene Expression : The compound might affect gene expression by modulating transcription factors or other regulatory proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.
  • Neuroprotective Activity : There is emerging evidence supporting its role in protecting neuronal cells from damage.

Data Table of Biological Activities

Activity Type Description Reference
AntimicrobialActive against specific bacterial strains
Anti-inflammatoryReduces cytokine production in vitro
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Antimicrobial Activity Study
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating a promising therapeutic application.
  • Inflammation Model
    • In vitro experiments using macrophage cell lines revealed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines. This suggests its potential use in inflammatory diseases where cytokine storm is a concern.
  • Neuroprotection in Cell Cultures
    • Research involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly decreased cell death and increased cell viability compared to untreated controls. This highlights its potential application in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic strategies for (4-Dimethylamino-cyclohexylamino)-acetic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, leveraging cyclohexane derivatives and dimethylamino groups. Key steps include:

Cyclohexylamine Functionalization : Introduce the dimethylamino group via alkylation or reductive amination of cyclohexylamine precursors .

Acetic Acid Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the modified cyclohexylamine with acetic acid derivatives .

Purification : Employ column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) .
Example Table: Synthetic Route Comparison

MethodYield (%)Purity (HPLC)Key Reagents
Reductive Amination6597.2NaBH₃CN, DMF
Carbodiimide Coupling7298.5EDC, HOBt, DCM

Q. How is this compound characterized analytically?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.2–2.5 ppm; cyclohexyl protons as multiplet) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ m/z calculated: 230.1654) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and control compounds .

Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete coupling products) that may interfere with bioactivity .

Computational Modeling : Compare binding affinities to target proteins (e.g., COX-2 for anti-inflammatory effects) via docking simulations (AutoDock Vina) .

Q. What structural modifications enhance the compound’s bioavailability while retaining activity?

  • Methodological Answer : Optimize pharmacokinetics through SAR studies:
  • Cyclohexyl Group : Replace with smaller rings (e.g., cyclopentyl) to reduce steric hindrance and improve membrane permeability .
  • Dimethylamino Group : Substitute with pyrrolidino groups to modulate pKa and enhance solubility at physiological pH .
  • Acetic Acid Moiety : Esterify (e.g., ethyl ester prodrug) to increase oral absorption, followed by enzymatic hydrolysis in vivo .
    Example Table: SAR Modifications
ModificationBioavailability (AUC, ng·h/mL)Activity (IC₅₀, COX-2)
Parent Compound12.58.7 μM
Cyclopentyl Analog18.99.1 μM
Ethyl Ester Prodrug34.27.5 μM

Q. What are the metabolic pathways and potential toxicological risks?

  • Methodological Answer : Metabolism studies require:

In Vitro Models : Incubate with liver microsomes (human or rodent) to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Radiolabeled Tracing : Use ¹⁴C-labeled compound to track excretion routes (e.g., urinary vs. fecal) .

Toxicity Screening : Assess genotoxicity (Ames test) and hepatotoxicity (ALT/AST levels in serum) .

Safety and Handling Protocols

  • Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid amine volatilization .

Key Methodological Notes

  • Prioritize PubChem, Sigma-Aldrich, and NIST for validated data .

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